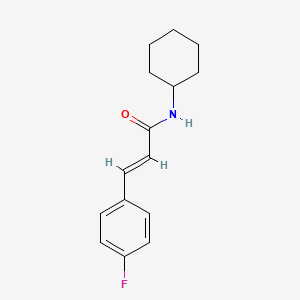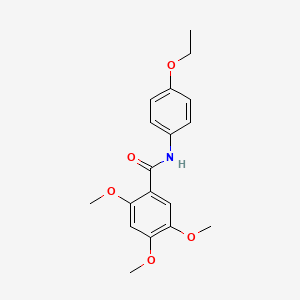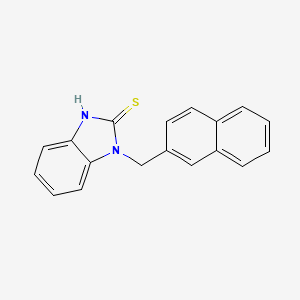![molecular formula C17H17ClN2O2S B5820419 2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5820419.png)
2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as CTCE-9908, is a novel small molecule that has been gaining attention in scientific research. This compound belongs to the class of thiophene derivatives and has shown potential in various fields of research, including cancer and neurological disorders.
作用機序
The mechanism of action of 2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. In addition, 2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide may also modulate the activity of neurotransmitters in the brain, leading to its potential in the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis. In addition, 2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of 2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide is its high purity, which allows for accurate and reproducible experiments. However, one limitation is that the compound is relatively new and has not been extensively studied in vivo. More research is needed to determine the optimal dosage and administration of 2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide in animal models and humans.
将来の方向性
There are several future directions for research on 2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide. One area of interest is the potential use of 2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of research is the development of 2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide analogs with improved efficacy and selectivity. In addition, more studies are needed to determine the safety and efficacy of 2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide in humans.
合成法
The synthesis of 2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide involves the reaction of 3-chloroacryloyl chloride with 2-amino-4-ethyl-5-methylthiophene-3-carboxamide in the presence of a base. The reaction yields 2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide as a yellow crystalline solid with a purity of over 98%.
科学的研究の応用
2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. In addition, 2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-3-13-10(2)23-17(15(13)16(19)22)20-14(21)8-7-11-5-4-6-12(18)9-11/h4-9H,3H2,1-2H3,(H2,19,22)(H,20,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGKELAKRQQJOJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C=CC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)/C=C/C2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5820341.png)
![N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B5820345.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B5820347.png)
![[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5820350.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5820356.png)


![4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5820383.png)

![N'-[(4,8-dimethoxy-1-naphthyl)methylene]-2-[(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5820399.png)


